molecular formula C9H7Br2NO2 B2678305 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile CAS No. 330462-59-4

2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No. B2678305
CAS RN: 330462-59-4
M. Wt: 320.968
InChI Key: MFOYUMYOZXEHIH-UHFFFAOYSA-N
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Description

“2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile” is a research chemical with the molecular formula C9H7Br2NO2 . It has a molecular weight of 320.96 and its IUPAC name is 2,3-dibromo-5-ethoxy-4-hydroxybenzonitrile .


Molecular Structure Analysis

The compound has a complex structure with two bromine atoms, an ethoxy group, a hydroxy group, and a nitrile group attached to a benzene ring . The canonical SMILES string is CCOC1=C(C(=C(C(=C1)C#N)Br)Br)O .


Physical And Chemical Properties Analysis

The compound has a boiling point of 354.8±42.0 ℃ at 760 mmHg . Its density is 2.0±0.1 g/cm3 . It has a topological polar surface area of 53.2 .

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . Hazard statements include H302, H312, H315, H319, H331, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or if inhaled .

properties

IUPAC Name

2,3-dibromo-5-ethoxy-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO2/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOYUMYOZXEHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C#N)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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